molecular formula C6HCl3FNO2 B13470172 1,2,3-Trichloro-4-fluoro-5-nitrobenzene CAS No. 2416881-64-4

1,2,3-Trichloro-4-fluoro-5-nitrobenzene

Cat. No.: B13470172
CAS No.: 2416881-64-4
M. Wt: 244.4 g/mol
InChI Key: SOOFNNKJQPWRHM-UHFFFAOYSA-N
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Description

1,2,3-Trichloro-4-fluoro-5-nitrobenzene: is an aromatic compound with the molecular formula C6HCl3FNO2 It is characterized by the presence of three chlorine atoms, one fluorine atom, and one nitro group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,2,3-Trichloro-4-fluoro-5-nitrobenzene can be synthesized through a multi-step process involving the nitration of 1,2,3-trichlorobenzene followed by fluorination. The nitration step typically involves the use of concentrated nitric acid and sulfuric acid as catalysts. The fluorination step can be achieved using reagents such as potassium fluoride or cesium fluoride under appropriate conditions.

Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the final product meets industrial standards.

Chemical Reactions Analysis

Types of Reactions: 1,2,3-Trichloro-4-fluoro-5-nitrobenzene undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atoms can be substituted by nucleophiles such as amines or thiols.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.

    Oxidation: The compound can undergo oxidation reactions, although these are less common due to the presence of electron-withdrawing groups.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium amide or thiourea in polar solvents.

    Reduction: Catalysts such as palladium on carbon (Pd/C) or sodium borohydride (NaBH4).

    Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Major Products:

    Aminated Derivatives: From the reduction of the nitro group.

    Substituted Derivatives: From nucleophilic substitution reactions.

Scientific Research Applications

1,2,3-Trichloro-4-fluoro-5-nitrobenzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological properties.

    Industry: Utilized in the production of agrochemicals, dyes, and specialty chemicals.

Mechanism of Action

The mechanism of action of 1,2,3-Trichloro-4-fluoro-5-nitrobenzene involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The compound’s electron-withdrawing groups influence its reactivity and interactions with enzymes and receptors, potentially leading to biological effects.

Comparison with Similar Compounds

  • 1,2,3-Trichloro-4-nitrobenzene
  • 1,2,4-Trifluoro-5-nitrobenzene
  • 1,2,3,4-Tetrachloro-5-nitrobenzene
  • 1,3,5-Trichloro-2-nitrobenzene

Comparison: 1,2,3-Trichloro-4-fluoro-5-nitrobenzene is unique due to the presence of both chlorine and fluorine atoms, which impart distinct chemical properties. The combination of these substituents affects the compound’s reactivity, making it different from other similar compounds that may only have chlorine or fluorine atoms. This uniqueness can be leveraged in designing specific chemical reactions and applications.

Properties

CAS No.

2416881-64-4

Molecular Formula

C6HCl3FNO2

Molecular Weight

244.4 g/mol

IUPAC Name

1,2,3-trichloro-4-fluoro-5-nitrobenzene

InChI

InChI=1S/C6HCl3FNO2/c7-2-1-3(11(12)13)6(10)5(9)4(2)8/h1H

InChI Key

SOOFNNKJQPWRHM-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=C(C(=C1Cl)Cl)Cl)F)[N+](=O)[O-]

Origin of Product

United States

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